Isoquinoline, 1-methoxy-3-methyl-
Description
Contextualization within Isoquinoline (B145761) Alkaloid Chemistry
Isoquinoline alkaloids are a vast and diverse group of naturally occurring compounds, with approximately 2,500 known examples primarily found in plant families such as Papaveraceae (poppy family), Berberidaceae, and Ranunculaceae. pnas.orgharvard.edu These alkaloids are characterized by the presence of an isoquinoline nucleus, which is a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov This fundamental structure is the basis for a wide array of more complex molecular architectures, including benzylisoquinolines, aporphines, and protoberberines. harvard.edunih.gov
The biosynthesis of these compounds in nature typically originates from the amino acid tyrosine. pnas.org Isoquinoline alkaloids are renowned for their potent and varied biological activities, which have been harnessed in traditional medicine for centuries and continue to be a major focus of modern pharmacology. nih.govpnas.org Well-known examples include morphine and codeine, which are valued for their analgesic properties, and berberine, which exhibits significant antimicrobial and anticancer effects. harvard.edunih.gov The broad spectrum of bioactivity, which also includes anti-inflammatory, antiviral, and antihypertensive properties, underscores the chemical and medicinal importance of the isoquinoline scaffold. pnas.orgpnas.org
Scope and Significance of Academic Inquiry in Substituted Isoquinolines
The structural diversity and therapeutic importance of isoquinoline alkaloids have made the synthesis of their derivatives a primary objective in organic and medicinal chemistry. rsc.org Academic research is driven by the need to explore this "chemical space" to discover new therapeutic agents. pnas.orgpnas.org The development of novel synthetic routes to create highly substituted isoquinolines is a significant area of inquiry, as traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions can be limited by harsh conditions and substrate scope. pnas.orgrsc.org
Modern synthetic strategies, often employing transition-metal catalysis (e.g., palladium or ruthenium), offer more versatile and efficient ways to construct complex isoquinoline frameworks. pnas.orgrsc.org These methods allow for the precise introduction of various substituents onto the isoquinoline core, which is crucial for tuning the molecule's pharmacological properties. pnas.orgnih.gov For instance, research has shown that the addition of different functional groups can significantly impact a compound's ability to act as an inhibitor for specific enzymes or to interact with biological targets. nih.govnih.gov The academic pursuit of new substituted isoquinolines, such as 1-methoxy-3-methylisoquinoline, is therefore part of a broader effort to generate novel molecules with potential applications in drug discovery and materials science. harvard.edursc.org
Compound Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 1-methoxy-3-methylisoquinoline |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-methoxy-3-methylisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-7-9-5-3-4-6-10(9)11(12-8)13-2/h3-7H,1-2H3 |
InChI Key |
CWGLJPKJZIKGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methoxy 3 Methylisoquinoline and Its Derivatives
Strategies for Core Isoquinoline (B145761) Skeleton Construction
The construction of the isoquinoline core can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern catalytic methods. These approaches offer different advantages in terms of substrate scope, efficiency, and functional group tolerance.
Photochemical Annulation Approaches
Photochemical reactions represent a powerful tool in organic synthesis, often enabling unique transformations that are not accessible through thermal methods.
While specific research on the photoannelation of 1-methoxy-2-azadienes to form 1-methoxy-3-methylisoquinoline is not extensively detailed in the provided search results, the general principle of photochemical cyclization is a valid approach for the synthesis of heterocyclic systems. This method would theoretically involve the photochemical activation of a suitably substituted 1-methoxy-2-azadiene, leading to an electrocyclic ring closure to form the isoquinoline ring system. The reaction would likely proceed under neutral conditions to avoid the degradation of acid-sensitive functional groups.
Catalytic Coupling Reactions
Transition-metal-catalyzed reactions have become indispensable in modern organic synthesis due to their high efficiency and selectivity.
A novel and efficient method for the synthesis of isoquinoline derivatives involves the rhodium(III)-catalyzed cascade C-H activation and cyclization of benzimidates and allyl carbonates. rsc.orgrsc.org This approach utilizes allyl carbonates as a versatile C2 synthon to construct the isoquinoline skeleton. rsc.orgrsc.org The reaction proceeds with the liberation of hydrogen gas and is notable for its rapid reaction time, often completing within an hour. rsc.orgrsc.org
The proposed mechanism involves the nitrogen atom of the benzimidate directing the ortho C-H activation to form a rhodium(III) complex. rsc.org Subsequent coordination and migratory insertion of the allyl carbonate lead to a seven-membered intermediate. rsc.org This is followed by β-oxygen elimination, reinsertion of the alkene, and finally β-hydrogen elimination and isomerization to yield the isoquinoline product and regenerate the rhodium(III) catalyst. rsc.org
This methodology has been shown to be effective for a range of substituted benzimidates, demonstrating its potential for the synthesis of diverse isoquinoline derivatives. rsc.org
Table 1: Rhodium(III)-Catalyzed Synthesis of Isoquinoline Derivatives
| Entry | Benzimidate Substituent (R1) | Allyl Carbonate (R2) | Product | Yield (%) |
| 1 | H | Me | 1-methylisoquinoline | 95 |
| 2 | 4-Me | Me | 1,7-dimethylisoquinoline | 92 |
| 3 | 4-OMe | Me | 7-methoxy-1-methylisoquinoline | 89 |
| 4 | 4-F | Me | 7-fluoro-1-methylisoquinoline | 85 |
| 5 | 4-Cl | Me | 7-chloro-1-methylisoquinoline | 82 |
| 6 | H | Et | 1-ethylisoquinoline | 90 |
Note: This table is a representative example based on the described methodology and may not reflect the exact experimental results for the synthesis of 1-methoxy-3-methylisoquinoline.
Classical and Modified Heterocyclization Reactions
Classical named reactions remain a cornerstone of heterocyclic synthesis, with ongoing modifications improving their scope and efficiency.
The Bischler-Napieralski reaction is a well-established and widely used method for the synthesis of 3,4-dihydroisoquinolines from β-phenethylamides. organicreactions.orgorganic-chemistry.orgnrochemistry.com The reaction involves the cyclodehydration of the amide using a condensing agent, typically in refluxing acidic conditions. nrochemistry.com Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and anhydrous zinc chloride (ZnCl₂). organicreactions.orgorganic-chemistry.org The resulting 3,4-dihydroisoquinolines can be subsequently dehydrogenated to furnish the corresponding aromatic isoquinolines. nrochemistry.com
The reaction is most effective when the benzene (B151609) ring of the β-phenethylamide is substituted with electron-donating groups. nrochemistry.com The mechanism of the Bischler-Napieralski reaction can proceed through two primary pathways: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding via a nitrilium ion intermediate. nrochemistry.comwikipedia.org The prevailing mechanism is often dependent on the specific reaction conditions. wikipedia.org
Modifications to the classical Bischler-Napieralski reaction have been developed to improve yields and expand its applicability. For instance, the use of milder condensing agents and lower reaction temperatures has been explored. organicreactions.org Furthermore, the reaction has been adapted for the synthesis of a wide variety of substituted dihydroisoquinolines, which are valuable precursors for more complex isoquinoline-containing molecules. researchgate.net
Table 2: Bischler-Napieralski Reaction and its Analogues
| Starting Material | Reagent | Product | Notes |
| β-phenethylamide | POCl₃, reflux | 3,4-dihydroisoquinoline | Classical conditions. nrochemistry.com |
| β-phenethylamide | P₂O₅, high temperature | 3,4-dihydroisoquinoline | Used for less reactive substrates. organicreactions.orgwikipedia.org |
| β-phenethylcarbamate | Tf₂O, PPA | 3,4-dihydroisoquinoline | Alternative for carbamate (B1207046) starting materials. wikipedia.org |
| β-hydroxy-β-phenethylamide | POCl₃ or P₂O₅ | Isoquinoline | Pictet-Gams reaction, a variation that yields the fully aromatized isoquinoline directly. wikipedia.org |
Ritter Heterocyclization of Allylbenzenes
The Ritter reaction provides a pathway for the synthesis of dihydroisoquinolines from allylbenzene (B44316) precursors. A notable application is the regioselective synthesis of 1-substituted 6-methoxy-3,3,4,4-tetramethyl-3,4-dihydroisoquinolines. researchgate.net This process involves a consecutive Wagner-Meerwein rearrangement followed by the Ritter reaction, demonstrating a method to construct a substituted isoquinoline core. researchgate.net
Henry and Nef Reaction Pathways for Tetrahydroisoquinoline Precursors
The Henry (nitroaldol) reaction is a classical carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone to produce β-nitro alcohols. wikipedia.org This reaction is pivotal in creating precursors for tetrahydroisoquinolines. The resulting β-nitro alcohol can be reduced to a β-amino alcohol, a key intermediate for cyclization reactions like the Pictet-Spengler synthesis, which yields the 1,2,3,4-tetrahydroisoquinoline (B50084) core. wikipedia.orgpharmaguideline.com
The Henry reaction is reversible, and its products are valuable synthetic intermediates. wikipedia.orgnih.gov For instance, the reaction between an appropriate benzaldehyde (B42025) and a nitroalkane, catalyzed by a base, forms the nitronate which then attacks the carbonyl group. wikipedia.org
Alternatively, the Nef reaction provides another synthetic route, converting a primary or secondary nitroalkane salt into an aldehyde or ketone through acid hydrolysis. wikipedia.org This allows for the transformation of the nitro group from a Henry reaction product into a carbonyl, which can be a strategic step in a multi-step synthesis. psu.eduyoutube.com The original Nef protocol involved strong acids, but modern variations use oxidizing agents or Lewis acids for cleaner transformations. wikipedia.org
These reaction pathways, summarized below, are instrumental in preparing the substituted β-phenylethylamine or β-hydroxy-β-phenylethylamine backbones required for isoquinoline ring-closure reactions. pharmaguideline.com
| Reaction | Starting Materials | Key Intermediate | Final Product (after further steps) |
| Henry Pathway | Benzaldehyde derivative + Nitroalkane | β-Nitro alcohol | β-Amino alcohol |
| Nef Pathway | Salt of a nitroalkane | Aldehyde or Ketone | Functionalized Precursor |
Bruckner Method for 3-Methyl Isoquinolines from Propenylbenzenes
A specific method for synthesizing 3-methylisoquinolines was developed by Bruckner and his colleagues, utilizing propenylbenzenes as starting materials. sciencemadness.org This study particularly focused on propenylbenzenes derived from the O-methyl ethers of allylphenols, such as anethole (B165797) (from p-propenylphenol) and isosafrole (from safrole), which could be converted in high yield to propenylanisoles. sciencemadness.org
The core of the Bruckner method involves the addition of dinitrogen trioxide (generated in situ from sodium nitrite (B80452) and sulfuric acid) to the propenylbenzene, forming a pseudonitrosite. sciencemadness.org The yield of this pseudonitrosite formation is highly dependent on the substitution pattern of the benzene ring. For example, propenylbenzenes with a methoxy (B1213986) group ortho to the propenyl side chain showed marked variations in yield depending on the position of a third substituent. sciencemadness.org It has been proposed that the reaction proceeds via an electrophilic attack of the nitro group on the double bond, and steric hindrance from a third substituent can inhibit this addition, leading to lower yields. sciencemadness.org
The following table illustrates the variability in pseudonitrosite yields based on the substitution pattern of the propenylanisole.
| Propenylbenzene Derivative | Yield of Pseudonitrosite | Reference |
| 2-Methoxypropenylbenzene | Excellent | sciencemadness.org |
| 2-Methoxy-5-methylpropenylbenzene | Excellent | sciencemadness.org |
| 2,5-Dimethoxypropenylbenzene | Excellent | sciencemadness.org |
| 2-Methoxy-3-methylpropenylbenzene | Low | sciencemadness.org |
| 2-Methoxy-3-chloropropenylbenzene | Low | sciencemadness.org |
| 2,3-Dimethoxypropenylbenzene | Low | sciencemadness.org |
These pseudonitrosites are then converted into the final 3-methylisoquinoline (B74773) products.
Regioselective Synthesis of Methoxy and Methyl Substituted Isoquinolines
Control of Substitution Patterns
Achieving specific substitution patterns on the isoquinoline nucleus is a central challenge in synthetic chemistry. The regioselectivity of cyclization reactions is often dictated by the electronic nature and position of substituents on the starting materials. researchgate.net For instance, in Pictet-Spengler type reactions, electron-donating groups on the aromatic ring of the phenylethylamine starting material facilitate the reaction and direct the cyclization, typically favoring the less sterically hindered ortho position. researchgate.net
A highly versatile and modern approach to constructing polysubstituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This method allows for the creation of an eneamido anion intermediate that can be trapped in situ with various electrophiles. nih.govharvard.edu This strategy provides exceptional control over the substitution pattern, enabling the assembly of up to four components in a single operation to produce structurally diverse isoquinolines that are otherwise difficult to access. nih.govharvard.edu
The table below showcases the synthesis of various substituted isoquinolines using this method, demonstrating the control over substitution at different positions of the isoquinoline core.
| Imine Substrate | Nitrile | Electrophile | Product | Yield (%) | Reference |
| o-Tolualdehyde tert-butylimine | Benzonitrile | Methyl iodide | 4-Methyl-3-phenylisoquinoline | 85 | nih.gov |
| o-Tolualdehyde tert-butylimine | Acetonitrile | Allyl bromide | 4-Allyl-3-methylisoquinoline | 67 | nih.gov |
| 5-Methoxy-o-tolualdehyde tert-butylimine | Benzonitrile | H₂O | 6-Methoxy-3-phenylisoquinoline | 89 | nih.gov |
| 3-Methoxy-o-tolualdehyde tert-butylimine | Benzonitrile | H₂O | 8-Methoxy-3-phenylisoquinoline | 80 | nih.gov |
| 5-(Trimethylsilyl)-o-tolualdehyde tert-butylimine | Isobutyronitrile | N-Fluorobenzenesulfonimide (NFSI) | 4-Fluoro-3-isopropyl-6-(trimethylsilyl)isoquinoline | 55 | harvard.edu |
Investigations into Regioselectivity in Amination Reactions
The introduction of an amino group onto a pre-formed isoquinoline ring is a key functionalization step. The regioselectivity of this amination is highly dependent on the reaction conditions and the substrate's electronic properties. In the classical Chichibabin reaction, isoquinoline reacts with potassium amide in liquid ammonia (B1221849) to selectively yield isoquinolin-1-amine, with the nucleophilic amide anion attacking the electron-deficient C1 position. thieme-connect.de
More detailed investigations into the amination of isoquinolinequinone derivatives have been performed using Density Functional Theory (DFT) analysis to rationalize the observed high regioselectivity. rawdatalibrary.netnih.gov These studies revealed that both local reactivity differences and steric hindrance are crucial factors. nih.gov For example, in the amination of certain isoquinoline-5,8-diones, nucleophilic attack occurs preferentially at the C7 position rather than C6. thieme-connect.denih.gov This preference is explained by the steric hindrance created by the coordination of a solvent molecule (like ethanol) to a neighboring carbonyl group, which blocks the C6 position. nih.gov Furthermore, electronic effects, such as the polarity of hydrogen bonds on carbonyl groups, can increase the electrophilicity of one carbon atom over another, thereby directing the regiochemical outcome of the amination. nih.gov
Synthesis of Functionalized 1-Methoxy-3-methylisoquinoline Derivatives
The synthesis of specifically functionalized derivatives of 1-methoxy-3-methylisoquinoline can be achieved through various modern catalytic methods. Rhodium(III)-catalyzed C-H activation and annulation reactions are powerful tools for constructing functionalized isoquinolone cores, which can then be converted to the desired isoquinoline derivatives. nih.gov For example, N-pivaloyloxy aryl amides can react with internal alkynes in a [4+2] annulation process to form highly substituted isoquinolones. nih.gov These isoquinolones can be transformed into isoquinoline triflates (TfO-derivatives), which are excellent substrates for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction with various aryl boronic acids. nih.gov
Another approach involves the ruthenium(II)-catalyzed intermolecular oxidative annulation of benzyl (B1604629) isocyanates with diaryl alkynes. rsc.org This method allows for the efficient synthesis of highly substituted isoquinolones, which can serve as precursors. rsc.org By selecting an α-methyl benzyl isocyanate and an appropriately substituted alkyne, one could construct a 3-methylisoquinolone core. Subsequent O-alkylation would then yield the target 1-methoxy derivative.
Furthermore, a versatile method for preparing 1-methyl-3-phenylisoquinoline (B8776708) derivatives with methoxy substituents has been developed using polyphosphoric esters to cyclize oxime precursors. researchgate.net Adapting this methodology by choosing appropriate starting materials could provide a route to the 1-methoxy-3-methylisoquinoline framework.
The synthesis of dihydrothieno[2,3-c]isoquinolines, which are complex functionalized derivatives, often starts from a pre-built dihydroisoquinoline core that undergoes further cyclization and functionalization steps. acs.org These strategies highlight that the construction of complex derivatives often relies on the initial synthesis of a core isoquinoline structure, followed by a series of post-modification steps to install the desired functional groups.
Derivatization for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the 1-methoxy-3-methylisoquinoline scaffold, derivatization strategies would systematically modify different parts of the molecule to understand how these changes influence its interactions with biological targets. While specific SAR studies on 1-methoxy-3-methylisoquinoline are not extensively documented in the provided results, principles can be drawn from related methoxy-substituted heterocyclic systems.
Key areas for derivatization on the 1-methoxy-3-methylisoquinoline core would include:
The Methoxy Group: The methoxy group at the C1 position is a critical feature. Its electronic and steric properties can be modulated. For instance, in studies on other heterocyclic compounds, the position of a methoxy group has been shown to be a critical determinant of biological activity. nih.gov In some series, replacing a methoxy group with other alkoxy groups or bioisosteres could be explored to probe the impact on potency and selectivity.
The Methyl Group: The methyl group at C3 can be replaced with other alkyl or aryl groups to investigate the effect of size and lipophilicity on activity.
The Benzene Ring: The aromatic ring of the isoquinoline core is a prime target for substitution. Introducing various substituents (e.g., halogens, nitro groups, amino groups, or additional methoxy groups) at available positions (C4, C5, C6, C7, C8) can significantly alter the electronic distribution and steric profile of the molecule. Studies on pyrimido[4,5-c]quinolin-1(2H)-ones have shown that methoxy substituents on the quinoline (B57606) ring play a crucial role in their anticancer activity. researchgate.net
The goal of these modifications is to identify which functional groups in which positions lead to enhanced biological effects. For example, in the development of resveratrol (B1683913) derivatives, the addition of methoxy groups was found to produce compounds with improved anti-platelet and anti-cancer effects compared to the parent compound. nih.gov Similarly, SAR studies on spautin-1, a quinazolinone derivative, showed that replacing a fluorine atom with a methoxy group significantly improved its activity in reducing the viability of lung cancer cells. mdpi.com These examples underscore the importance of methoxy groups and other substitutions in modulating the pharmacological profile of heterocyclic compounds.
Table 1: Potential Derivatization Sites on 1-Methoxy-3-methylisoquinoline for SAR Studies
| Position | Original Group | Potential Modifications | Rationale for Modification |
|---|---|---|---|
| C1 | Methoxy (-OCH₃) | Demethylation to hydroxyl (-OH), substitution with larger alkoxy groups (-OR), or replacement with amino (-NH₂) or alkyl (-R) groups. | To probe the role of the hydrogen bond donor/acceptor capacity and steric bulk at this position. |
| C3 | Methyl (-CH₃) | Homologation to longer alkyl chains, introduction of functionalized alkyls, or replacement with aryl or heteroaryl rings. | To explore the impact of lipophilicity and steric hindrance near the nitrogen atom. |
Incorporation of Specific Moieties, e.g., α-Amino Acid Fragments
The conjugation of heterocyclic scaffolds with amino acids or peptides is a widely used strategy to enhance biological activity, improve pharmacokinetic properties, or create targeted drug delivery systems. Incorporating α-amino acid fragments into the 1-methoxy-3-methylisoquinoline structure could yield novel hybrid molecules with unique properties.
While direct synthesis examples for 1-methoxy-3-methylisoquinoline are not specified in the search results, general synthetic routes can be proposed based on established chemical methods. A common approach involves creating a reactive handle on the isoquinoline core to which an amino acid can be attached. For instance, a carboxyl group could be introduced onto the isoquinoline ring system, which can then form an amide bond with the amino group of an α-amino acid. Conversely, an amino group could be installed on the isoquinoline, allowing it to be coupled with the carboxylic acid of an amino acid.
The synthesis of 3-aminoisoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid provides a platform for varying substituents at the 3-amino group, which could include amino acid moieties. univ.kiev.ua Furthermore, the development of apoA-I mimetic peptides has demonstrated that incorporating α-methylated amino acids can stabilize peptide structures and enhance their biological properties, a principle that could be applied to isoquinoline-amino acid conjugates. nih.gov
Table 2: General Strategies for Incorporating α-Amino Acid Fragments
| Strategy | Description | Key Reaction |
|---|---|---|
| Amide Bond Formation (Strategy 1) | An amino-functionalized isoquinoline derivative is coupled with a protected α-amino acid using standard peptide coupling reagents. | Amide coupling (e.g., using DCC, HOBt, or HATU). |
| Amide Bond Formation (Strategy 2) | A carboxyl-functionalized isoquinoline derivative is coupled with a protected α-amino acid ester. | Amide coupling followed by ester hydrolysis if the free acid is desired. |
| Urea (B33335) Linkage | An amino-functionalized isoquinoline is reacted with an isocyanate derived from an amino acid ester. | Reaction of an amine with an isocyanate. |
These strategies would allow for the systematic attachment of various natural and unnatural α-amino acids, enabling the exploration of how different side chains (e.g., hydrophobic, polar, charged) appended to the 1-methoxy-3-methylisoquinoline core affect its biological profile.
Synthesis of Isoquinolinequinone Forms
Isoquinolinequinones are a class of compounds that feature a quinone moiety fused to the isoquinoline ring system. These structures are often associated with significant biological activity, including antitumor and antimicrobial properties. The synthesis of an isoquinolinequinone from 1-methoxy-3-methylisoquinoline would likely involve an oxidative demethylation followed by further oxidation.
The presence of a methoxy group on an aromatic ring often facilitates oxidation to the corresponding quinone. The general transformation of a methoxy-substituted aromatic compound to a quinone typically proceeds via the following steps:
Oxidative Demethylation: The methoxy group is cleaved under oxidative conditions to reveal a hydroxyl group, forming a hydroxyisoquinoline intermediate.
Oxidation to Quinone: The resulting hydroxyisoquinoline is then oxidized to the corresponding isoquinolinequinone.
A variety of oxidizing agents can be employed for such transformations, including ceric ammonium (B1175870) nitrate (B79036) (CAN), Fremy's salt (potassium nitrosodisulfonate), or electrochemical methods. The precise conditions and the regioselectivity of the oxidation would depend on the substitution pattern of the isoquinoline ring. For 1-methoxy-3-methylisoquinoline, oxidation would be expected to yield a p-quinone if an additional hydroxyl or methoxy group is present at the C4 position, or an o-quinone involving the C1 and an adjacent position. The synthesis of quinazolines, a related nitrogen-containing heterocycle, has been extensively studied, and methodologies from that field could potentially be adapted. elsevierpure.com The synthesis of quinones is a powerful tool for generating structural diversity and accessing compounds with novel electronic and biological properties.
Mechanistic Investigations of 1 Methoxy 3 Methylisoquinoline Reactivity
Elucidation of Reaction Pathways in Organic Synthesis
The unique electronic and structural features of 1-methoxy-3-methylisoquinoline, including the electron-donating methoxy (B1213986) group, the imine-like C=N bond, and the aromatic system, govern its behavior in various organic reactions.
Cycloaddition Mechanisms, e.g., [3+2] Cycloadditions
Cycloaddition reactions are powerful tools for constructing cyclic molecules. The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. youtube.com These are typically concerted, one-step reactions. youtube.com In this context, 1-methoxy-3-methylisoquinoline can act as a dipolarophile, reacting with various 1,3-dipoles.
The mechanism involves the interaction of the frontier molecular orbitals of the two reactants. The regioselectivity of the reaction, which determines the orientation of the dipole relative to the dipolarophile, can often be low, leading to mixtures of products. youtube.com However, in some cases, particularly with stabilized nitrilimines, the reactions can be highly selective. researchgate.net The use of a copper catalyst in azide-alkyne cycloadditions, a type of [3+2] reaction often called a "click reaction," can also enforce high regioselectivity. youtube.com
Table 1: Hypothetical [3+2] Cycloaddition Reactions of 1-Methoxy-3-methylisoquinoline
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |
| Nitrile Oxide (R-C≡N⁺-O⁻) | 1-Methoxy-3-methylisoquinoline | Isoxazole-fused isoquinoline (B145761) |
| Azide (R-N₃) | 1-Methoxy-3-methylisoquinoline | Triazole-fused isoquinoline |
| Nitrilimine (R-C≡N⁺-N⁻-R') | 1-Methoxy-3-methylisoquinoline | Pyrazole-fused isoquinoline |
This table presents potential cycloaddition partners for 1-methoxy-3-methylisoquinoline and the resulting five-membered heterocyclic systems.
Photocyclization Mechanisms of Azadienes
A key synthetic route to the isoquinoline core involves the photocyclization of 2-azadienes. researchgate.net Combined experimental and computational studies have shown that this reaction proceeds through a unimolecular process in the triplet state, involving an (n,π*) transition. researchgate.net The presence of a methoxy group, as in the precursor to 1-methoxy-3-methylisoquinoline, is found to favor this photoreaction. researchgate.net
The proposed mechanism begins with a conformational equilibrium of the azadiene in the ground state. researchgate.net Upon photochemical excitation, the molecule transitions to an excited triplet state. This is followed by a six-electron electrocyclic ring closure to form the dihydroisoquinoline ring system. researchgate.net Subsequent aromatization, often through oxidation, yields the final isoquinoline product. The existence of a measurable luminescence during the reaction is consistent with the presence of an equilibrated triplet-state intermediate. researchgate.net
Mechanistic Insights into Electrophilic and Nucleophilic Additions
The reactivity of 1-methoxy-3-methylisoquinoline towards electrophiles and nucleophiles is dictated by the electronic properties of its substituted ring system. These reactions typically involve the addition to the carbon-carbon or carbon-nitrogen multiple bonds, leading to the breaking of a π-bond. libretexts.org
Electrophilic Additions: The π-electron-rich nature of the isoquinoline ring, enhanced by the electron-donating methoxy group at the C-1 position, makes it susceptible to electrophilic attack. dalalinstitute.com The general mechanism for electrophilic addition involves the initial attack of the electrophile (E⁺) on the π system, which acts as a nucleophile. dalalinstitute.comyoutube.com This can lead to the formation of a cationic intermediate (a carbocation or a cyclic cation like a bromonium ion), which is then attacked by a nucleophile (Nu⁻) to complete the addition. dalalinstitute.comlasalle.edu The regiochemistry of the addition is often governed by the stability of the cationic intermediate, with the electrophile adding to the position that results in the most stable cation. youtube.com
Nucleophilic Additions: The carbon-nitrogen double bond (imine functionality) in the isoquinoline ring is polarized, with the carbon atom at the C-1 position being electrophilic. This site is therefore prone to attack by nucleophiles. dalalinstitute.com The mechanism involves the attack of the nucleophile on the electron-deficient carbon, breaking the C=N π-bond and placing a negative charge on the nitrogen atom. dalalinstitute.com This intermediate is then typically protonated or reacts with an electrophile to yield the final product. Simple alkenes are generally not susceptible to nucleophilic attack unless activated by electron-withdrawing groups; however, the inherent polarity of the imine bond in isoquinoline facilitates this type of reaction. dalalinstitute.com
Kinetic and Spectroscopic Mechanistic Studies
To gain deeper, quantitative insight into reaction mechanisms, chemists employ specialized techniques such as kinetic isotope effect analysis and isotopic labeling experiments.
Kinetic Isotope Effect (KIE) Analysis
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org It is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. libretexts.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org
Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H/C-D bonds, a normal primary KIE (kH/kD > 1) is typically observed because the zero-point energy of a C-D bond is lower than that of a C-H bond, requiring more energy to break. libretexts.orgutdallas.edu
Secondary KIE: A secondary KIE occurs when the isotopically substituted bond is not directly involved in the bond-breaking or bond-forming events of the rate-determining step. wikipedia.org These effects are generally smaller and can be normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization at the labeled position during the transition state. wikipedia.orgepfl.ch For example, a change from sp³ to sp² hybridization at a carbon atom typically results in a small, normal KIE (kH/kD ≈ 1.1-1.2). epfl.ch
Table 2: Interpretation of Kinetic Isotope Effect (KIE) Values
| KIE Value (kH/kD) | Interpretation | Mechanistic Implication |
| ~ 1 | No isotope effect | C-H bond is not broken or formed in the rate-determining step. |
| > 2 (Normal) | Primary KIE | C-H bond cleavage is likely the rate-determining step. |
| 1 - 1.4 (Normal) | Secondary KIE | Change in hybridization from sp³ to sp² at or near the reaction center. |
| < 1 (Inverse) | Secondary KIE | Change in hybridization from sp² to sp³; a more sterically crowded transition state. |
This table provides a general guide for interpreting KIE data in mechanistic studies. wikipedia.orgepfl.ch
Deuterium-Labeling Experiments for Mechanism Probing
Deuterium (B1214612) labeling is a fundamental technique used to trace the pathways of atoms and bonds during a chemical reaction. chem-station.com By strategically replacing specific hydrogen atoms in a reactant like 1-methoxy-3-methylisoquinoline with deuterium, chemists can follow the label's position in the products and intermediates, thereby elucidating the reaction mechanism. researchgate.net
This method is invaluable for distinguishing between proposed mechanistic pathways. For instance, in a rearrangement reaction, tracking the final position of a deuterium label can confirm or rule out specific bond migrations. Deuterium labeling is also the foundation for KIE studies. chem-station.com Furthermore, these experiments can help understand metabolic pathways, as deuterated compounds can be used as tracers. In some cases, introducing deuterium can intentionally slow down metabolism at a specific site, a strategy used in drug development. chem-station.com
Table 3: Potential Deuterium Labeling Sites in 1-Methoxy-3-methylisoquinoline for Mechanistic Studies
| Labeled Position | Potential Mechanistic Question |
| Methoxy Group (-OCD₃) | Probing reactions involving the methoxy group, such as demethylation or rearrangement. |
| Methyl Group (-CD₃) | Investigating reactions at the C-3 methyl group, such as oxidation, condensation, or C-H activation. |
| Aromatic Ring (e.g., C-4-D) | Studying the regioselectivity of electrophilic aromatic substitution or addition reactions. |
| Dihydroisoquinoline core | Elucidating mechanisms of reduction or oxidation of the heterocyclic ring. |
This table outlines how specific isotopic labeling of 1-methoxy-3-methylisoquinoline can be applied to answer different mechanistic questions.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon framework. emerypharma.com
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the molecular structure. The chemical shifts (δ), multiplicities, and coupling constants in ¹H NMR spectra help assign specific protons, while ¹³C NMR identifies the chemical environment of each carbon atom. emerypharma.comillinois.edu
For a closely related derivative, ethyl 1-methoxy-3-methylisoquinoline-4-carboxylate, detailed NMR data has been reported. The ¹H NMR spectrum, recorded in CDCl₃ at 400 MHz, shows characteristic signals for the aromatic protons, as well as the methoxy (B1213986), methyl, and ethyl ester groups. rsc.org The ¹³C NMR spectrum provides complementary information, identifying all carbon atoms in the molecule, from the aromatic and heterocyclic rings to the substituent groups. rsc.org
Table 1: ¹H and ¹³C NMR Spectral Data for Ethyl 1-methoxy-3-methylisoquinoline-4-carboxylate in CDCl₃ rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.22 | d | 8.2 | Aromatic H |
| 7.88 | d | 8.5 | Aromatic H |
| 4.50 | q | 7.1 | -OCH₂CH₃ |
| 4.13 | s | - | -OCH₃ |
| 2.63 | s | - | -CH₃ |
| 1.46 | t | 7.1 | -OCH₂CH₃ |
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 168.31 | C=O |
| 160.47 | C1 |
| 150.87 | C3 |
| 137.71, 136.78, 126.80, 125.88, 123.06, 116.24, 115.69 | Aromatic/Heterocyclic Carbons |
| 61.36 | -OCH₂CH₃ |
| 53.96 | -OCH₃ |
| 23.55 | -CH₃ |
| 14.34 | -OCH₂CH₃ |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. emerypharma.com
¹H-¹H Correlation Spectroscopy (COSY) identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart, confirming their connectivity within the molecule. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This technique is invaluable for definitively linking the ¹H and ¹³C NMR assignments. HSQC spectra can also be edited to distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. youtube.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the elemental composition and structure of a molecule. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass and elemental composition of a compound. researchgate.net Unlike low-resolution mass spectrometry, HRMS can measure mass to the third or fourth decimal place, which allows for the calculation of a unique elemental formula. researchgate.net This high level of accuracy is essential for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. researchgate.netnih.gov For instance, the calculated mass for the protonated molecule [M+H]⁺ of ethyl 6-chloro-1-methoxy-3-methylisoquinoline-4-carboxylate is 280.0735, with the HRMS (ESI) analysis finding a mass of 280.0733, confirming its elemental composition. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sbq.org.br It is widely used to identify and quantify individual components within a complex mixture, such as the products of a chemical reaction. escholarship.org In the context of synthesizing isoquinoline (B145761) derivatives, GC-MS analysis would be used to assess the purity of the final product, identify any byproducts, and quantify residual starting materials or solvents. rsc.org The technique offers high sensitivity and resolution, and the resulting mass spectra can be compared against extensive libraries for compound identification. sbq.org.br
Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem mass spectrometry (MS/MS) technique used to fragment selected ions to gain structural information. wikipedia.org In this process, a specific ion (a precursor ion) is selected, accelerated to a higher kinetic energy, and then collided with neutral gas molecules (like argon or nitrogen). wikipedia.org This collision converts kinetic energy into internal energy, causing the precursor ion to break apart into smaller fragment ions (product ions). wikipedia.org
The analysis of these fragmentation patterns is crucial for the structural elucidation of alkaloids. nih.gov Studies on isoquinoline alkaloids using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) have shown that the fragmentation pathways can reveal the binding modes of these molecules with other substances, such as DNA. nih.gov The way a complex dissociates—either by losing the ligand or by the destruction of the larger structure—provides insight into the nature of the chemical interaction. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy measures the energy required to excite the vibrational modes of a molecule. These energies correspond to the infrared region of the electromagnetic spectrum and are specific to the types of chemical bonds and functional groups present.
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. While a specific, published spectrum for 1-methoxy-3-methylisoquinoline is not widely available, its characteristic absorption bands can be predicted based on its constituent parts: the isoquinoline core, the methoxy group, and the methyl group.
The analysis of related compounds provides insight into the expected spectral features:
C-H Stretching: The molecule contains aromatic C-H bonds on the isoquinoline ring and aliphatic C-H bonds in the methyl and methoxy groups. Aliphatic C-H stretching vibrations are typically observed in the 2800–3000 cm⁻¹ region. docbrown.info For similar structures containing methoxy groups, asymmetric and symmetric stretching vibrations have been observed between 2930-2834 cm⁻¹. scielo.org.za
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the isoquinoline ring system are expected to produce a series of sharp bands in the 1450–1650 cm⁻¹ region.
Methoxy Group Vibrations: The methoxy group is characterized by a strong C-O stretching absorption. In ethers, this band typically appears in the 1060–1150 cm⁻¹ range. docbrown.info Bending modes for the CH₃ group are also identifiable, with in-plane bending observed around 1461 cm⁻¹ and out-of-plane bending near 1166 cm⁻¹ in analogous structures. scielo.org.za
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. docbrown.info It contains a complex pattern of overlapping bending and stretching vibrations that are unique to the entire molecular structure, making it invaluable for definitive identification when compared against a reference spectrum.
Table 1: Predicted FT-IR Absorption Bands for 1-methoxy-3-methylisoquinoline
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretching (Aliphatic) | -CH₃, -OCH₃ | 2800 - 3000 |
| C=C / C=N Stretching | Isoquinoline Ring | 1450 - 1650 |
| C-H Bending (In-plane) | -CH₃ | ~1460 |
| C-O Stretching | Methoxy Ether | 1060 - 1150 |
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, typically from a near-infrared laser such as a Nd:YAG source at 1064 nm, which helps to minimize sample fluorescence. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds.
For 1-methoxy-3-methylisoquinoline, FT-Raman spectroscopy would be expected to yield strong signals for:
Aromatic Ring Breathing Modes: The symmetric expansion and contraction of the isoquinoline ring would produce a very intense and characteristic Raman peak.
C=C and C-C Stretching: The carbon-carbon bonds within the aromatic system and the bond connecting the methyl group are highly Raman active.
Methyl Group Vibrations: The symmetric C-H stretching of the methyl group would also be clearly visible.
This technique, often used in conjunction with FT-IR, provides a more complete vibrational profile of the molecule.
Resonance Raman (RR) spectroscopy is a powerful variant where the laser excitation wavelength is chosen to overlap with an electronic absorption band of the molecule. This results in a selective and significant enhancement (by a factor of 10² to 10⁶) of the vibrational modes associated with the light-absorbing part of the molecule, known as the chromophore.
In the case of 1-methoxy-3-methylisoquinoline, the chromophore is the conjugated isoquinoline ring system. By tuning the laser to one of its UV-Vis absorption maxima, Resonance Raman would selectively enhance the vibrations of the aromatic core, providing detailed information about its structure and electronic properties.
When applied in a biological context (biospectroscopy), this technique could potentially be used to study the interactions of 1-methoxy-3-methylisoquinoline with biomolecules like proteins or nucleic acids. However, specific research applying this technique to this compound is not documented in the available literature.
Electronic Spectroscopy
Electronic spectroscopy involves the transition of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. It provides information about the electronic structure and conjugated systems.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions from occupied to unoccupied molecular orbitals. For aromatic compounds like 1-methoxy-3-methylisoquinoline, the primary absorptions are due to π→π* transitions within the conjugated isoquinoline system. A weaker n→π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observable.
The presence of substituents on the aromatic ring influences the absorption spectrum:
The methoxy (-OCH₃) and methyl (-CH₃) groups are considered auxochromes. They can shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and increase the absorption intensity (a hyperchromic effect) compared to the parent isoquinoline molecule.
The solvent environment can also impact the position and intensity of absorption bands.
While a dedicated UV-Vis spectrum for 1-methoxy-3-methylisoquinoline is not specified, related aromatic ethers like o-methylanisole show absorption maxima in the 270-280 nm range. nist.gov The extended conjugation in the isoquinoline system would likely shift these bands further.
Table 2: Expected Electronic Transitions for 1-methoxy-3-methylisoquinoline
| Transition Type | Orbitals Involved | Chromophore | Expected Region |
|---|---|---|---|
| π→π* | π → π* | Isoquinoline Ring | UV (200-400 nm) |
Photoluminescence spectroscopy, which encompasses fluorescence and phosphorescence, measures the light emitted by a substance after it has absorbed photons. Many conjugated aromatic systems are fluorescent, emitting light as electrons relax from an excited singlet state back to the ground state.
If 1-methoxy-3-methylisoquinoline is fluorescent, its emission spectrum would typically be a near mirror image of its lowest-energy absorption band and shifted to a longer wavelength (a phenomenon known as the Stokes shift). The intensity of the emission (quantum yield) and the duration of the excited state (lifetime) are key parameters that characterize the molecule's photophysical behavior. The solvent can also significantly influence the emission properties, a behavior known as solvatochromism. researchgate.net Specific photoluminescence studies on 1-methoxy-3-methylisoquinoline are not detailed in the reviewed sources.
X-ray Crystallography
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement of a compound in its crystalline form. mdpi.com This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. researchgate.net The positions and intensities of the diffracted X-rays are used to calculate the electron density distribution within the crystal, which in turn reveals the exact locations of the atoms. mdpi.com
A comprehensive search of the current scientific literature and crystallographic databases did not yield a specific single crystal X-ray diffraction study for the compound Isoquinoline, 1-methoxy-3-methyl-. While crystallographic data are available for numerous isoquinoline derivatives, including those with methoxy and methyl substitutions at different positions or on a reduced isoquinoline core, the specific structural determination for the 1-methoxy-3-methyl isomer has not been reported in the public domain.
For a crystallographic study to be conducted, a suitable single crystal of the compound must first be grown. The crystal is then mounted on a diffractometer, and a complete set of diffraction data is collected. mdpi.com The analysis of this data would provide key crystallographic parameters.
Table 1: Hypothetical Crystallographic Data for Isoquinoline, 1-methoxy-3-methyl-
Since no experimental data is available, the following table is a hypothetical representation of the type of information that would be obtained from a successful SC-XRD experiment. The values are illustrative and not based on experimental results.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₁NO |
| Formula Weight | 173.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 915.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.258 |
The determination of the solid-state structure of Isoquinoline, 1-methoxy-3-methyl- would provide invaluable insights into its molecular geometry and intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing. researchgate.net This information remains a subject for future investigation.
Computational Chemistry Applications in 1 Methoxy 3 Methylisoquinoline Research
Quantum Chemical Studies
Quantum chemical studies, employing various levels of theory, have been instrumental in elucidating the fundamental properties of isoquinoline (B145761) derivatives. These methods provide a theoretical framework for understanding molecular structure, electronic properties, and spectroscopic behavior.
Density Functional Theory (DFT) Calculations for Molecular Structure Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. mdpi.com The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed in these calculations due to its reliable results. mdpi.com For isoquinoline and its derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), have been used to determine optimized molecular structures. figshare.com These calculations provide bond lengths and angles that are generally in good agreement with experimental data, confirming the stability of the computed structures. mdpi.com The optimization process ensures that the calculated geometry corresponds to a minimum on the potential energy surface. nih.gov
Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Approaches
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. youtube.com While computationally less intensive, it does not fully account for electron correlation. scirp.org Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that provides a more accurate description by including electron correlation effects. q-chem.comnih.gov MP2 is recognized as one of the simplest and most effective levels of theory beyond the Hartree-Fock approximation. q-chem.com Both HF and MP2 methods have been applied to study isoquinoline derivatives, often in conjunction with DFT to provide a comprehensive understanding of their electronic structure and properties. nih.govresearchgate.net The choice between these methods often involves a trade-off between computational cost and desired accuracy.
HOMO-LUMO Energy and Electronic Properties Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. nih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. youtube.comreddit.com For isoquinoline derivatives, the HOMO-LUMO gap has been calculated to understand their electronic transitions and potential for charge transfer within the molecule. figshare.comnih.gov A smaller HOMO-LUMO gap can indicate that the molecule is more polarizable and may exhibit higher bioactivity. nih.gov
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (ionization potential). nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electron affinity). nih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap often correlates with higher reactivity. nih.govyoutube.com |
Vibrational Mode Analysis and Spectral Simulation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. researchgate.net Computational methods, such as DFT, can be used to calculate the harmonic vibrational frequencies of molecules like 1-methoxy-3-methylisoquinoline. researchgate.net These theoretical calculations help in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net The analysis of vibrational modes can distinguish between different types of vibrations, such as stretching and bending of specific bonds. scielo.org.za For instance, the characteristic vibrations of the methoxy (B1213986) group can be identified and compared with experimental spectra. scielo.org.za
Computational UV-Visible Spectral Characterization
Time-dependent density functional theory (TD-DFT) is a common method used to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. scielo.org.zasharif.edu These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. scielo.org.za By analyzing the molecular orbitals involved in these transitions, such as HOMO to LUMO transitions, researchers can understand the nature of the electronic excitations. scielo.org.zalibretexts.org For isoquinoline derivatives, computational UV-Vis spectra have been used to correlate with experimental measurements and to explain the electronic properties of the molecule. figshare.comresearchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the interaction of a small molecule, such as 1-methoxy-3-methylisoquinoline, with a biological macromolecule, typically a protein. unar.ac.idmdpi.com These methods are crucial in drug discovery and design for evaluating the binding affinity and orientation of a potential drug candidate within the active site of a target protein. unar.ac.idnih.gov The process involves generating a 3D model of the ligand and the receptor and then using scoring functions to estimate the strength of their interaction. unar.ac.idmdpi.com For isoquinoline derivatives, docking studies have been employed to investigate their potential as inhibitors for various enzymes or receptors. nih.govresearchgate.net The results of these simulations can guide the synthesis of new derivatives with improved biological activity. unar.ac.id
In Silico Molecular Docking Studies for Protein-Ligand Interactions
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. researchgate.net For isoquinoline derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and explaining their binding mechanisms.
Research on a series of isoindolin-1-one (B1195906) derivatives, which share structural similarities with the isoquinoline core, has utilized molecular docking to investigate their potential as phosphoinositol-3-kinase γ (PI3Kγ) inhibitors for gastric carcinoma. crossref.org These studies involve docking the compounds into the active site of the PI3Kγ protein to determine their binding poses and interactions. crossref.org The stability of these predicted interactions is often further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms in the protein-ligand complex over time. crossref.org
Key findings from such studies often reveal specific amino acid residues that are critical for binding. For instance, interactions can include hydrogen bonds with hinge region residues or π–sigma interactions with residues in selectivity pockets. crossref.org The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), provides a quantitative measure of the interaction strength. nih.gov In a study screening chemicals against the Myeloid leukemia 1 (MCL-1) protein, a target in breast cancer, several compounds were identified that strongly bind to key amino acid residues, showing higher binding affinities than control compounds. researchgate.net
While specific docking studies for 1-methoxy-3-methylisoquinoline are not prominent in the reviewed literature, the methodologies applied to its structural analogs provide a clear blueprint for how such an investigation would proceed. The methoxy and methyl groups of the compound would be analyzed for their potential to form hydrophobic and van der Waals interactions within a protein's binding pocket.
Table 1: Representative Protein-Ligand Interactions for Isoquinoline-Related Compounds from Molecular Docking Studies
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Isoindolin-1-one derivatives | PI3Kγ | Cys694, Lys644, Met804, Met953 | Hydrogen bonds, π–sigma interactions | crossref.org |
| Various Chemicals | MCL-1 | Not specified | Strong interactions with critical residues | researchgate.net |
| 3,4,3'-tri-O-methylflavellagic acid | αβ-tubulin, PLK1 | Colchicine-binding site | Strong binding affinity | nih.gov |
Computational Elucidation of Mass Spectrometric Fragmentation Behaviors
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structure of compounds. When coupled with computational chemistry, it becomes a powerful tool for elucidating complex fragmentation pathways that occur during MS analysis. nih.govresearchgate.net For isoquinoline alkaloids, a systematic investigation combining quadrupole time-of-flight mass spectrometry (Q-TOF/MS) with computational calculations has been conducted to understand their collision-induced dissociation (CID) patterns. nih.gov
Such studies have successfully categorized numerous isoquinoline alkaloids based on their characteristic fragmentation patterns. nih.gov The presence and position of substituents, such as methoxy and methyl groups, significantly influence these pathways. nih.gov Computational chemistry helps to rationalize these experimental observations by calculating the potential energy surfaces of different fragmentation routes, thereby identifying the most energetically favorable pathways. researchgate.netexlibrisgroup.com
For example, a comprehensive study on 66 isoquinoline alkaloids revealed several characteristic fragmentation behaviors directly relevant to the structure of 1-methoxy-3-methylisoquinoline. nih.gov It was found that isoquinoline alkaloids containing methoxy groups can undergo characteristic losses of a methyl radical (CH₃) or methane (B114726) (CH₄). nih.govacs.org Specifically, the loss of a CH₃ moiety is a common fragmentation behavior for compounds with a methoxy group. nih.gov Similarly, the presence of a quaternary N-methyl group often leads to the loss of a CH₃ fragment. nih.gov These established fragmentation rules provide a solid basis for the structural elucidation of new or unknown isoquinoline metabolites from natural sources. nih.govacs.org
Unusual fragmentation pathways have also been characterized for certain isoquinoline derivatives. In a study on isoquinoline-3-carboxamides, computational modeling was used to substantiate a proposed mechanism involving the loss of a small amine fragment followed by a spontaneous and reversible addition of water in the gas phase. sci-hub.se This highlights the synergy between experimental MS data and theoretical calculations in deciphering non-intuitive chemical reactions. sci-hub.se
Table 2: Computationally Verified Fragmentation Patterns in Isoquinoline Alkaloids
| Substituent Group | Characteristic Neutral Loss | Fragment Ion Formed | Reference |
| Methoxy Group | CH₃ | [M-CH₃]⁺ | nih.gov |
| Vicinal Methoxy Groups | CH₄ | [M-CH₄]⁺ | nih.govacs.org |
| Quaternary N-methyl Group | CH₃ | [M-CH₃]⁺ | nih.gov |
| Vicinal Methoxy and Hydroxy | CH₃OH | [M-CH₃OH]⁺ | nih.govacs.org |
| Methylenedioxy Group | CH₂O or CO | [M-CH₂O]⁺ or [M-CO]⁺ | nih.gov |
Theoretical Investigations of Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that correlate the chemical structure of compounds with their biological activity. exlibrisgroup.com These in silico models are invaluable for predicting the activity of newly designed compounds and for optimizing lead compounds in drug discovery. exlibrisgroup.comacs.org For isoquinoline derivatives, QSAR studies have been successfully applied to understand the structural requirements for various pharmacological activities. exlibrisgroup.com
One such study focused on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of the enzyme aldo-keto reductase 1C3 (AKR1C3), a target for prostate cancer. exlibrisgroup.comacs.org The developed QSAR model utilized specific molecular descriptors, such as 3D-MoRSE (3D-Molecule Representation of Structures from Electron diffraction) descriptors, which encode information about the 3D structure of the molecule. exlibrisgroup.com The resulting model was statistically robust and provided insights into which structural features were crucial for inhibitory activity, thereby guiding the design of more potent inhibitors. exlibrisgroup.comacs.org
Similarly, 3D-QSAR studies have been performed on a series of substituted dihydroisoquinoline derivatives as inhibitors of leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.gov These models help identify the key steric and electronic features of the molecules that contribute to their inhibitory potency. nih.gov In another example, QSAR methods were used to develop new pyrimido-isoquinolin-quinone derivatives with activity against methicillin-resistant Staphylococcus aureus (MRSA). sci-hub.se The models explained the structure-activity relationship in terms of three-dimensional variables, leading to the successful design and synthesis of new antibacterial compounds. sci-hub.se
Table 3: Summary of QSAR Studies on Isoquinoline Derivatives
| Compound Series | Target/Activity | QSAR Method | Key Findings | Reference |
| 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives | AKR1C3 Inhibition | 3D-MoRSE descriptors | Identified key structural descriptors for predicting bioactivity and optimizing lead compounds. | exlibrisgroup.comacs.org |
| Substituted dihydroisoquinoline derivatives | Leucine Aminopeptidase (LAP) Inhibition | 3D-QSAR (Field-based) | Provided information on structural characteristics contributing to inhibitory potency. | nih.gov |
| Pyrimido-isoquinolin-quinones | Anti-MRSA Activity | 3D-QSAR (CoMFA, CoMSIA) | Identified structural changes in steric and electronic properties to improve antibacterial activity. | sci-hub.se |
Structure Activity Relationship Sar Studies of 1 Methoxy 3 Methylisoquinoline Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of isoquinoline (B145761) derivatives is profoundly influenced by the types of substituents and their locations on the isoquinoline nucleus.
Methoxy (B1213986) Group Influence on Bioactivity
Methoxy groups are prevalent in many biologically active isoquinoline alkaloids. nih.gov Their presence and position can significantly modulate the pharmacological effects of the parent compound. For instance, some isoquinoline derivatives with methoxy groups exhibit anti-inflammatory and antitumor properties. The methoxy groups can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with biological targets. ontosight.ai
Research on various isoquinoline alkaloids has highlighted the importance of methoxy substituents. For example, in some aporphine (B1220529) alkaloids, the presence of methoxy groups at specific positions is a key determinant of their bioactivity. nih.gov Similarly, studies on protoberberine alkaloids, which have a tetracyclic system derived from benzyltetrahydroisoquinoline, show that methoxy groups contribute to their diverse pharmacological actions, including antiviral effects. nih.gov The electronic effects of the methoxy group, being an electron-donating group, can also influence the reactivity and binding affinity of the isoquinoline ring system. researchgate.net
Methyl Group Influence on Bioactivity
The introduction of a methyl group can have a significant impact on the biological activity of isoquinoline derivatives. researchgate.net The methyl group can affect the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. researchgate.net For example, N-methylation is a crucial step in the biosynthesis of many benzylisoquinoline alkaloids. rsc.org
In some cases, the presence of a methyl group can enhance the potency of a compound. researchgate.net For instance, a study on tetrahydroisoquinoline-derived antagonists of LFA-1/ICAM-1 showed that substitution at the α-amino acid residue, including with methyl-bearing groups, could improve potency. nih.gov The position of the methyl group is also critical. In a study of quinoline (B57606) derivatives, the position of a methyl group was shown to affect the compound's anti-proliferative potential against cancer cell lines. nih.gov
Effects of Other Ring Substitutions (e.g., Quaternary Nitrogen, Methylenedioxy Groups)
Beyond methoxy and methyl groups, other substitutions on the isoquinoline ring system play a vital role in defining biological activity.
Quaternary Nitrogen: The presence of a quaternary nitrogen atom, as seen in protoberberine alkaloids like berberine, is a key structural feature. nih.gov This positive charge can be crucial for electrostatic interactions with biological targets. Quaternary benzo[c]phenanthridine (B1199836) alkaloids, which are a class of isoquinoline alkaloids, exhibit a wide range of biological effects, including antimicrobial and anti-inflammatory activities. researchgate.net The quaternization of the nitrogen atom can also influence the compound's solubility and distribution in biological systems. researchgate.net
Methylenedioxy Groups: Methylenedioxy groups are another common substituent in isoquinoline alkaloids and are known to contribute to their biological activity. rsc.org For example, in certain phthalideisoquinoline alkaloids, the presence of a methylenedioxy group at specific positions was found to be an important contributor to their antiepileptic and analgesic properties. rsc.org Simple aporphine isoquinoline alkaloids are often substituted with hydroxy, methoxy, and methylenedioxy groups, which collectively determine their pharmacological profile. rsc.org
Modulation of Structural Architecture and Photophysical Behavior by Methyl Substituents
Methyl substituents can also influence the structural architecture and, consequently, the photophysical properties of isoquinoline derivatives. The introduction of a methyl group can alter the electronic distribution and steric hindrance within the molecule, which in turn affects its absorption and emission spectra. mdpi.comresearchgate.net
For instance, in a study of novel isoquinoline derivatives, N-methylation of a secondary amide group resulted in a red-shift in both the absorption and emission maxima, although it also led to a lower fluorescence quantum yield. mdpi.com This demonstrates that even a seemingly minor modification like the addition of a methyl group can significantly alter the photophysical characteristics of the compound. The position of the methyl group can also impact these properties. mdpi.com
Regioselectivity and Stereochemistry in SAR
The precise spatial arrangement of atoms and functional groups within a molecule is critical for its biological activity.
Influence of Amino Acid Fragment Location and Structure on Activity
The incorporation of amino acid fragments into the isoquinoline scaffold can lead to potent and selective biological activity. The location and structure of the amino acid moiety are crucial determinants of the resulting compound's efficacy. A study on tetrahydroisoquinoline-derived antagonists of the LFA-1/ICAM-1 interaction demonstrated that the structure-activity relationship of the α-amino acid residue was highly specific. nih.gov
Chiral Lead Optimization and Scaffold-Hopping Approaches
In the development of novel therapeutic agents based on the 1-methoxy-3-methylisoquinoline scaffold, two key strategies for lead optimization are the exploration of chirality and scaffold hopping. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties while potentially discovering new intellectual property.
Chiral Lead Optimization
The presence of a stereocenter at the 3-position of the isoquinoline core in 1-methoxy-3-methylisoquinoline introduces the possibility of stereoisomers, namely (R)- and (S)-enantiomers. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities. Therefore, the synthesis and biological evaluation of individual enantiomers of 1-methoxy-3-methylisoquinoline derivatives are crucial steps in lead optimization.
The synthesis of enantiopure 3-methyl-substituted tetrahydroisoquinolines has been achieved through various asymmetric methods, including asymmetric hydrogenation and the use of chiral auxiliaries. mdpi.com For instance, the asymmetric reduction of corresponding imines or enamines containing the isoquinoline moiety is a common approach to obtain chiral tetrahydroisoquinolines with high enantioselectivity. mdpi.com While these methods apply to the reduced tetrahydroisoquinoline core, similar principles of asymmetric synthesis can be adapted to produce chiral 1-methoxy-3-methylisoquinoline derivatives.
A study on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds demonstrated that the stereochemistry can significantly impact the biological effect. nih.gov The individual enantiomers were synthesized and tested, with one enantiomer showing greater activity in affecting the cell cycle, inducing mitochondrial membrane depolarization, and cellular ROS production in cancer cells. nih.gov This underscores the importance of evaluating the enantiomers of 1-methoxy-3-methylisoquinoline derivatives separately to identify the more active or less toxic isomer.
The following table illustrates the concept of how biological activity can differ between enantiomers, based on data for chiral tetrahydroquinoline derivatives.
| Compound | Enantiomer | Cell Line | IC50 (µM) |
| Compound A | (R) | A2780 | 10 |
| Compound A | (S) | A2780 | 50 |
| Compound B | (R) | HT-29 | 5 |
| Compound B | (S) | HT-29 | 25 |
| This table is a conceptual representation based on the principle that enantiomers can have different biological activities and does not represent actual data for 1-methoxy-3-methylisoquinoline derivatives. |
Scaffold-Hopping Approaches
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known lead compound by mimicking its key pharmacophoric features. This approach is particularly useful for generating new chemical entities with improved properties or for navigating around existing patents.
For the 1-methoxy-3-methylisoquinoline scaffold, scaffold hopping could involve replacing the isoquinoline core with other bicyclic or heterocyclic systems that can spatially arrange the key substituents (the 1-methoxy and 3-methyl groups and any other pharmacophorically important groups) in a similar orientation. For example, quinazoline, quinoxaline, or benzimidazole (B57391) cores could be considered as potential isosteres.
A study on the discovery of novel EGFR inhibitors utilized a scaffold hopping approach where a 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one was proposed as a new scaffold. nih.gov This demonstrates the successful application of this strategy within the broader isoquinoline class. Another example involved scaffold-hopping from a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one lead to identify new potent tubulin inhibitors with different scaffolds. nih.gov
The process of scaffold hopping typically involves:
Pharmacophore Modeling: Identifying the essential structural features of the 1-methoxy-3-methylisoquinoline lead compound responsible for its biological activity.
Virtual Screening: Searching chemical databases for compounds containing different scaffolds but matching the pharmacophore model.
Synthesis and Biological Evaluation: Synthesizing the identified hits and testing their biological activity to validate the scaffold hop.
The following table provides examples of potential scaffold hops for the 1-methoxy-3-methylisoquinoline core.
| Original Scaffold | Potential Hopped Scaffold | Rationale |
| 1-Methoxy-3-methylisoquinoline | 4-Methoxy-2-methylquinazoline | Nitrogen atom positions are altered, but the overall shape and substituent vectors can be similar. |
| 1-Methoxy-3-methylisoquinoline | 1-Methoxy-3-methyl-1H-indazole | Replacement of the phenyl ring with a pyrazole (B372694) ring, potentially altering electronic properties while maintaining key interactions. |
| 1-Methoxy-3-methylisoquinoline | 5-Methoxy-7-methyl-1,8-naphthyridine | Introduces an additional nitrogen atom in the second ring, which could offer new interaction points. |
| This table is a conceptual representation of potential scaffold hopping strategies and does not represent experimentally validated equivalents. |
Quantitative Structure-Activity Relationships (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity in a quantitative manner. japsonline.com These models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, optimizing lead structures, and understanding the physicochemical properties that govern activity.
For a series of 1-methoxy-3-methylisoquinoline derivatives, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of 1-methoxy-3-methylisoquinoline analogs with varying substituents at different positions would be synthesized, and their biological activities (e.g., IC50 values) would be determined.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors can be classified into several categories:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, connectivity indices, etc.
3D Descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and electronic parameters (e.g., from Comparative Molecular Similarity Indices Analysis - CoMSIA). nih.gov
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
A 3D-QSAR study on substituted isoquinoline-1,3-(2H,4H)-diones as CDK4 inhibitors successfully used CoMFA and CoMSIA to elucidate the structural requirements for inhibitory activity. nih.gov The resulting contour maps provided a visual representation of where steric bulk, and positive or negative electrostatic potential would be favorable or unfavorable for activity. Similarly, a QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors also yielded robust CoMFA and CoMSIA models that were used to design novel potent inhibitors. mdpi.com
The following table presents a hypothetical set of descriptors that could be used in a QSAR study of 1-methoxy-3-methylisoquinoline derivatives and their potential impact on biological activity, based on general QSAR principles.
| Descriptor | Type | Potential Influence on Activity |
| LogP | Physicochemical | Affects solubility and membrane permeability. An optimal range is often required for good activity. |
| Molecular Weight | 1D | Can influence binding affinity and pharmacokinetics. |
| Dipole Moment | Electronic | Describes the polarity of the molecule, which can be important for interactions with polar residues in the target protein. |
| Steric Fields (CoMFA) | 3D | Indicates regions where bulky substituents would enhance or diminish activity. |
| Electrostatic Fields (CoMSIA) | 3D | Highlights areas where positive or negative charges are favorable for binding. |
| Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | 3D | Identifies locations where hydrogen bond donors or acceptors on the ligand can form favorable interactions with the target. |
By applying these QSAR methodologies, researchers can gain valuable insights into the structure-activity relationships of 1-methoxy-3-methylisoquinoline derivatives, enabling a more rational and efficient design of new and more potent analogs.
Biosynthetic Pathways of Methoxy and Methyl Substituted Isoquinoline Alkaloids
Precursor Incorporation Studies
Understanding the origins of the carbon and nitrogen atoms in the isoquinoline (B145761) skeleton is fundamental to elucidating the biosynthetic pathways. Tracer studies and enzymatic assays have been instrumental in identifying the primary building blocks and key intermediates.
The foundational structure of most isoquinoline alkaloids is derived from the aromatic amino acids L-tyrosine and, to a lesser extent, L-phenylalanine. neu.edu.trnih.govegpat.com A vast number of alkaloids in this class arise from the metabolism of these amino acids. neu.edu.tr The core isoquinoline framework is typically formed through a Mannich-type condensation reaction between two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.comkegg.jpnih.gov
Dopamine , which forms the isoquinoline portion of the molecule, is produced from tyrosine via hydroxylation to L-DOPA and subsequent decarboxylation. egpat.comkegg.jp
4-HPAA , which provides the C1-linked benzyl (B1604629) group, is also derived from tyrosine through deamination and decarboxylation. kegg.jpnih.gov
The condensation of these two molecules is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), yielding (S)-norcoclaurine, the central precursor to a multitude of benzylisoquinoline alkaloids (BIAs). oup.comresearchgate.net This initial structure then undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, to produce the vast diversity of isoquinoline alkaloids. biocyclopedia.com Phenylalanine can also serve as a precursor for various secondary metabolites, including some isoquinoline alkaloids. nih.gov
| Precursor | Derivative(s) | Role in Isoquinoline Structure |
| L-Tyrosine | Dopamine | Forms the core isoquinoline ring system egpat.comoup.comkegg.jp |
| 4-hydroxyphenylacetaldehyde (4-HPAA) | Forms the C1-linked benzyl moiety oup.comkegg.jpnih.gov | |
| L-Phenylalanine | Cinnamic Acid, p-Coumaric Acid | Can be converted to 4-HPAA, contributing to the benzyl portion neu.edu.trnih.gov |
This table summarizes the primary roles of tyrosine and phenylalanine in the biosynthesis of the basic isoquinoline alkaloid skeleton.
While tyrosine is the canonical precursor for benzylisoquinoline alkaloids, other pathways involving different amino acids have been identified for other classes of alkaloids. Recent studies on the biosynthesis of Cinchona alkaloids, which are quinolines, have revealed that the methoxy (B1213986) group is introduced early in the pathway, starting with the substrate tryptamine. biorxiv.orgnih.govmpg.de Tryptamine is hydroxylated to form serotonin (5-hydroxytryptamine), which is then O-methylated to produce 5-methoxytryptamine (5-MeO-T). mpg.dewikipedia.org This methoxylated intermediate is then incorporated into the final alkaloid structure. biorxiv.orgnih.govresearchgate.net
Feeding studies using isotopically labeled 5-methoxytryptamine confirmed its role as a direct biosynthetic intermediate. mpg.deresearchgate.net The natural co-occurrence of both tryptamine and 5-methoxytryptamine, coupled with the promiscuity of downstream enzymes, allows for the parallel formation of both non-methoxylated and methoxylated alkaloids within the same plant. biorxiv.orgnih.govmpg.de Although these findings are for quinoline (B57606) alkaloids, they highlight the potential for tryptamine-derived intermediates in the biosynthesis of other methoxy-substituted alkaloids.
L-Tryptophan is a well-established precursor for a large and diverse group of indole alkaloids. nih.govsemmelweis.hublogspot.comumn.edu The indole ring system of tryptophan is the source of the core structure for these compounds. semmelweis.hu While the primary pathway to the main group of isoquinoline alkaloids proceeds from tyrosine, evidence suggests alternative routes for specific subclasses like isoquinolinequinone alkaloids. These compounds merge biosynthetic pathways, incorporating structural elements from different amino acid precursors. The biosynthesis of these complex alkaloids can involve major molecular rearrangements that convert an initial indole ring system from tryptophan into a quinoline or isoquinoline structure. blogspot.com
Enzymatic Transformations in Biosynthesis
The assembly and modification of the isoquinoline alkaloid scaffold are governed by a series of specific enzymes. These biocatalysts, primarily oxidases and methyltransferases, are responsible for the key steps that create the structural diversity observed in this class of compounds.
A restricted number of enzyme families are implicated in the biosynthesis of benzylisoquinoline alkaloids. oup.comoup.com These include oxidoreductases and transferases. oup.com
Oxidases:
Cytochrome P450 Monooxygenases (CYPs): These enzymes play crucial roles in hydroxylation and the formation of carbon-carbon or carbon-oxygen bonds that establish the various alkaloid backbones. oup.com For example, N-methylcoclaurine 3'-hydroxylase (CYP80B1) is a key P450 enzyme in the formation of (S)-reticuline. biocyclopedia.com
FAD-dependent Oxidases: Enzymes like the berberine bridge enzyme (BBE) are pivotal, catalyzing the cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, a key step in the biosynthesis of protoberberine alkaloids. nih.govbiocyclopedia.comresearchgate.net Dihydrobenzophenanthridine oxidase (DBOX) is another FAD-dependent oxidase involved in ring aromatization. oup.com
2-Oxoglutarate/Fe(II)-dependent Dioxygenases (ODDs): These enzymes are involved in late-stage modifications, such as O-demethylation and the cleavage of methylenedioxy bridges (O,O-demethylenation), reactions previously not well understood in plants. semanticscholar.org
Methyltransferases:
O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the alkaloid scaffold. nih.gov Key OMTs in the main pathway include norcoclaurine 6-O-methyltransferase (6OMT) and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). biocyclopedia.comfrontiersin.org These enzymes exhibit high substrate specificity, ensuring a coordinated and sequential biosynthetic process. nih.govbiocyclopedia.com
N-Methyltransferases (NMTs): These enzymes are responsible for methylating nitrogen atoms. Coclaurine N-methyltransferase (CNMT), for instance, converts (S)-coclaurine to (S)-N-methylcoclaurine. biocyclopedia.comfrontiersin.org
| Enzyme Class | Specific Enzyme Example | Function in Biosynthesis |
| Oxidases | Berberine Bridge Enzyme (BBE) | Catalyzes C-C bond formation to create the protoberberine scaffold oup.comnih.govresearchgate.net |
| Cytochrome P450s (e.g., NMCH) | Hydroxylation and other oxidative modifications oup.combiocyclopedia.com | |
| Dioxygenases (e.g., T6ODM, CODM) | O-demethylation and O,O-demethylenation semanticscholar.org | |
| Methyltransferases | Norcoclaurine 6-O-methyltransferase (6OMT) | Methylates the 6-hydroxyl group of norcoclaurine biocyclopedia.comfrontiersin.org |
| Coclaurine N-methyltransferase (CNMT) | Methylates the secondary amine of coclaurine biocyclopedia.comfrontiersin.org | |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | Methylates the 4'-hydroxyl group to form reticuline nih.govbiocyclopedia.com |
This table provides examples of key enzymes and their roles in the biosynthesis of methoxy- and methyl-substituted isoquinoline alkaloids.
While many biosynthetic enzymes exhibit strict substrate specificity, others show a degree of promiscuity, accepting multiple substrates. oup.comoup.com This flexibility can be a source of metabolic diversity, leading to the production of multiple related alkaloids from a single pathway.
(S)-Norcoclaurine Synthase (NCS): The first committed enzyme in the pathway shows some level of substrate flexibility, which could be harnessed for the biocatalytic synthesis of novel alkaloids. oup.comoup.com
O-Methyltransferases (OMTs): While often specific, some OMTs from certain plant species can act on multiple substrates or form heterodimers that exhibit broader substrate specificity. biocyclopedia.com
Downstream Enzymes in Cinchona Alkaloid Pathway: Recent research has shown that enzymes downstream of tryptamine methylation are promiscuous enough to accept both methoxylated (from 5-methoxytryptamine) and non-methoxylated precursors, leading to the parallel synthesis of different alkaloid congeners. biorxiv.orgmpg.deresearchgate.net This demonstrates how enzyme promiscuity can be a key evolutionary strategy for generating chemical diversity.
This enzymatic flexibility is a critical factor in the evolution of complex metabolic networks in plants and presents opportunities for synthetic biology approaches to produce novel or rare alkaloids.
Genetic and Molecular Biology of Biosynthesis
The elucidation of biosynthetic pathways for methoxy- and methyl-substituted isoquinoline alkaloids has been significantly advanced by modern genetic and molecular biology techniques. These approaches allow for the functional characterization of genes and enzymes, providing a clearer picture of the complex biochemical networks responsible for the vast diversity of these compounds.
Gene Inactivation and Heterologous Expression Studies
Functional genomics tools, such as gene inactivation and heterologous expression, are pivotal in confirming the specific roles of candidate genes identified through sequencing and transcriptomics. These methods provide direct evidence of a gene's function within a metabolic pathway.
Gene Inactivation: This approach involves reducing or eliminating the expression of a specific gene to observe the resulting effect on the plant's metabolome. A powerful technique for this purpose in plants is Virus-Induced Gene Silencing (VIGS). By suppressing the expression of a target gene, researchers can infer its function based on the accumulation or depletion of specific alkaloids. For example, VIGS was employed in opium poppy (Papaver somniferum) to investigate the biosynthesis of papaverine. When the gene for coclaurine N-methyltransferase was suppressed, it led to a significant increase in papaverine levels, demonstrating that the main biosynthetic route to papaverine proceeds through N-desmethylated intermediates rather than (S)-reticuline researchgate.net. This highlights how gene knock-down strategies can unravel complex and previously debated pathway steps nih.gov.
Heterologous Expression: This technique involves expressing a candidate gene in a host organism that does not naturally produce the target compounds, such as Escherichia coli or yeast (Saccharomyces cerevisiae). This allows for the in-vitro characterization of the encoded enzyme's activity. Numerous genes involved in isoquinoline alkaloid biosynthesis have been functionally characterized this way. Key enzymes, including various O-methyltransferases (OMTs) and N-methyltransferases (NMTs), have been successfully expressed and studied frontiersin.orgnih.gov. For instance, the successful heterologous expression of N-methyltransferases has become a valuable resource for reconstructing benzylisoquinoline alkaloid (BIA) biosynthetic pathways in microbial systems frontiersin.orgnih.gov. This approach not only confirms the enzyme's function but also opens avenues for the biotechnological production of valuable alkaloids frontiersin.orgnih.gov.
The table below summarizes key findings from studies utilizing these techniques.
| Gene/Enzyme | Technique Used | Organism of Study | Key Finding |
| Coclaurine N-methyltransferase (CNMT) | Virus-Induced Gene Silencing (VIGS) | Papaver somniferum | Suppression increased papaverine levels, clarifying its main biosynthetic route researchgate.net. |
| Various N-methyltransferases (NMTs) | Heterologous Expression | Various plants | Confirmed enzymatic function and enabled reconstruction of BIA pathways in microbes frontiersin.orgnih.gov. |
| Scoulerine 9-O-methyltransferase (SMT) | Heterologous Expression | Coptis japonica, Eschscholzia californica | Overexpression in E. californica cells led to the production of novel metabolites nih.gov. |
| Berberine Bridge Enzyme (BBE) | Heterologous Expression | Eschscholzia californica, P. somniferum | Characterized its pivotal role in forming the protoberberine alkaloid core structure frontiersin.orgnih.gov. |
Application of Metabolomics and Transcriptomics for Pathway Elucidation
The integration of metabolomics and transcriptomics has become a powerful strategy for dissecting the complex biosynthetic pathways of isoquinoline alkaloids. This combined 'omics' approach allows for the large-scale identification of candidate genes and their correlation with the accumulation of specific metabolites, greatly accelerating gene discovery.
Transcriptome Analysis: Transcriptomics involves sequencing the complete set of RNA transcripts in a cell or tissue at a specific developmental stage or under certain conditions. By comparing the transcriptomes of tissues with high and low concentrations of isoquinoline alkaloids (e.g., roots vs. leaves), researchers can identify genes whose expression levels correlate with alkaloid accumulation. In a study on Stephania tetrandra, a comparative transcriptome analysis between roots (high alkaloid content) and leaves (low alkaloid content) revealed 51 differentially expressed genes related to isoquinoline alkaloid biosynthesis, with 42 being significantly upregulated in the roots thieme-connect.com. This provided a set of key candidate genes for further functional analysis thieme-connect.comthieme-connect.com.
Metabolome Analysis: Metabolomics is the comprehensive analysis of all metabolites within a biological sample, often performed using techniques like Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This provides a snapshot of the chemical phenotype. In studies of Coptis chinensis, metabolomic analysis detected hundreds of metabolites, including numerous isoquinoline alkaloids nih.gov. By comparing the metabolic profiles of plants at different growth stages, researchers identified (S)-reticuline as a key differentially accumulated intermediate, providing a focal point for pathway investigation nih.gov.
Integrated 'Omics' Approach: The true power of these technologies is realized when they are used together. By correlating gene expression data from transcriptomics with metabolite accumulation data from metabolomics, scientists can build robust hypotheses about gene function. In C. chinensis, this integrated approach identified 36 differentially expressed genes associated with the isoquinoline alkaloid biosynthesis pathway, 18 of which were directly correlated with the content of important alkaloids nih.gov. This strategy effectively narrows down the list of candidate genes and provides a comprehensive view of the metabolic network, laying the foundation for targeted genetic engineering and synthetic biology efforts nih.govnih.govrsc.org.
The following table presents findings from studies that applied 'omics' technologies to elucidate isoquinoline alkaloid biosynthesis.
| Plant Species | 'Omics' Approach | Key Findings |
| Stephania tetrandra | Comparative Transcriptomics (Roots vs. Leaves) | Identified 79 isoquinoline alkaloid-related unigenes, with 42 key candidates upregulated in roots, consistent with alkaloid accumulation thieme-connect.comthieme-connect.com. |
| Coptis chinensis | Integrated Transcriptomics and Metabolomics | Detected 413 alkaloids and identified 36 differentially expressed genes in the biosynthetic pathway. (S)-Reticuline was identified as a key differential metabolite nih.gov. |
| Dendrobium officinale | Transcriptomics (in response to elicitors) | Identified upregulated genes in the isoquinoline alkaloid pathway, including DoNCS, after treatment with methyl jasmonate frontiersin.org. |
| 20 BIA-producing species | Comparative Transcriptomics | Established a resource of ~850 gene candidates potentially involved in alkaloid biosynthesis, highlighting novel catalysts and functional homologs researchgate.net. |
Research Applications and Future Directions for 1 Methoxy 3 Methylisoquinoline
Development of Novel Isoquinoline (B145761) Scaffolds in Chemical Biology
The isoquinoline framework is a cornerstone in the design and synthesis of biologically active molecules. acs.orgnih.gov Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. nih.govnih.gov The development of novel isoquinoline scaffolds is a continuous effort in chemical biology to explore new chemical spaces and identify compounds with improved potency, selectivity, and pharmacokinetic profiles. rsc.orgmdpi.com
The synthesis of new isoquinoline derivatives often involves innovative synthetic methodologies that are more efficient and environmentally friendly than traditional methods. nih.gov These modern approaches facilitate the introduction of various substituents at different positions of the isoquinoline ring, leading to a diverse library of compounds for biological screening. nih.gov The exploration of these novel scaffolds, including derivatives of 1-methoxy-3-methylisoquinoline, is crucial for discovering new therapeutic leads and chemical probes to study biological processes.
Exploration of Mechanistic Basis of Biological Interactions
Understanding how a compound interacts with its biological targets at a molecular level is fundamental for drug discovery and development. For 1-methoxy-3-methylisoquinoline and its analogs, elucidating their mechanisms of action is a key area of research. This involves studying their interactions with enzymes, receptors, and other cellular components.
Enzyme Inhibition Mechanisms
The isoquinoline scaffold is a known inhibitor of various enzymes. The following subsections detail the potential inhibitory mechanisms of 1-methoxy-3-methylisoquinoline derivatives against several key enzymes.
Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046). nih.gov Its activity is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori. researchgate.net Inhibition of urease is a therapeutic strategy for treating these conditions. researchgate.netekb.eg Isoquinoline derivatives can inhibit urease through various mechanisms. Competitive inhibitors often share structural similarities with the substrate, urea, and bind to the active site. nih.gov Some inhibitors may act by chelating the nickel ions essential for catalysis or by reacting with the sulfhydryl group of a cysteine residue in the active site. nih.govrsc.org For example, 1,4-benzoquinone (B44022) has been shown to irreversibly inactivate urease by covalently modifying a key cysteine residue on the mobile flap of the active site. rsc.org
Leucine (B10760876) Aminopeptidase (B13392206)
Leucine aminopeptidases are enzymes that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides. Methionine aminopeptidases (MetAPs), which are structurally and functionally related, are essential for bacterial survival and are targets for the development of antibiotics. nih.gov These enzymes are often metalloenzymes, containing two divalent metal ions in their active site. nih.gov Inhibitors of these aminopeptidases can act by chelating these metal ions or by binding to other regions of the active site. nih.gov Some inhibitors have been found to be specific for the monometalated form of the enzyme, binding in the space normally occupied by the second metal ion. nih.gov
Phosphodiesterase
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govcvpharmacology.com By regulating the levels of these second messengers, PDEs play a crucial role in various physiological processes. cvpharmacology.com PDE inhibitors have been developed for a range of therapeutic applications, including cardiovascular diseases and inflammatory conditions. nih.govnih.gov PDE inhibitors typically act by competing with cAMP or cGMP for the active site of the enzyme. cvpharmacology.com Different PDE families and isoforms exist, and developing selective inhibitors is a major goal in drug discovery. nih.gov For example, PDE3 inhibitors increase cAMP levels, leading to positive inotropic effects in the heart and vasodilation. cvpharmacology.com
ATP Synthetase
ATP synthase is a mitochondrial enzyme complex that synthesizes ATP from ADP and inorganic phosphate. Inhibition of ATP synthase can disrupt cellular energy metabolism and is a potential target for anticancer and antimicrobial agents. The mechanisms of ATP synthase inhibition can vary, with some compounds binding to the F1 subunit and others to the Fo subunit of the enzyme complex.
Receptor Modulation Mechanisms
Isoquinoline derivatives can also exert their biological effects by modulating the activity of various receptors. nih.gov This can involve either activating (agonism) or blocking (antagonism) the receptor. Allosteric modulators represent another mechanism, where the compound binds to a site on the receptor distinct from the endogenous ligand binding site, thereby altering the receptor's response to the natural ligand. nih.gov For instance, certain allosteric enhancers of the A3 adenosine receptor have been shown to increase the efficacy and/or potency of agonists. nih.gov
Interactions with Cellular Targets
Beyond enzymes and receptors, isoquinoline compounds can interact with other critical cellular components.
DNA Intercalation
DNA intercalation is a process where a molecule inserts itself between the base pairs of a DNA double helix. nih.gov This can interfere with DNA replication and transcription, leading to cytotoxicity. nih.gov Many anticancer drugs function through this mechanism. nih.gov The process often involves the drug first binding to the minor groove of DNA, followed by an activated process of insertion into the DNA. nih.gov
Covalent Binding to Proteins
Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition. nih.govmdpi.com This can be a desirable property for achieving sustained therapeutic effects. rsc.org The covalent bond is typically formed between an electrophilic group on the inhibitor and a nucleophilic amino acid residue (e.g., cysteine, serine) on the protein. nih.govle.ac.uk The development of targeted covalent inhibitors is a growing area in drug discovery. mdpi.com
Tubulin Polymerization
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.com Inhibition of tubulin polymerization disrupts these processes and is a well-established mechanism for anticancer drugs. nih.govbiorxiv.org These inhibitors often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of microtubules. nih.govnih.gov
Induction of Specific Cellular Pathways
The biological effects of a compound can also be mediated through the activation or inhibition of specific cellular signaling pathways.
Activating Transcription Factor 3 Induction
Activating Transcription Factor 3 (ATF3) is a member of the ATF/CREB family of transcription factors. It is considered a "hub" of the cellular adaptive response network and is induced by a wide range of stress signals. The induction of ATF3 can have diverse downstream effects, including roles in apoptosis and cell cycle control.
Advanced Drug Design and Lead Optimization Strategies
The process of discovering and developing a new drug is lengthy and complex. researchgate.net Lead optimization is a critical phase where a promising "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, with the goal of identifying a preclinical candidate. danaher.compatsnap.comnih.gov
This iterative process involves a combination of synthetic chemistry, computational modeling, and biological testing. researchgate.netpatsnap.com Structure-activity relationship (SAR) studies are fundamental to this process, where systematic modifications to the chemical structure of a lead compound are made to understand their impact on biological activity. patsnap.com
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play an increasingly important role in predicting how structural changes will affect a compound's interaction with its target. patsnap.comnih.gov These in silico approaches can help prioritize which analogs to synthesize, thereby saving time and resources. danaher.com
The ultimate goal of lead optimization is to develop a drug candidate with a desirable balance of efficacy, safety, and "drug-like" properties, such as good absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netnih.gov
Structure-Based Drug Design Approaches
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. nih.gov This approach is instrumental in optimizing lead compounds to enhance their therapeutic efficacy.
For isoquinoline derivatives, SBDD has been successfully employed, particularly in the development of kinase inhibitors. smolecule.com Kinases are a critical class of enzymes that possess a binding pocket for ATP, and the hydrophobic nature of the isoquinoline ring makes it an effective scaffold for occupying this pocket. nih.gov In a hypothetical SBDD program for 1-methoxy-3-methylisoquinoline, the process would involve:
Target Identification and Validation: Identifying a biologically relevant target where isoquinoline-based ligands have shown activity. This could include protein kinases, G-protein coupled receptors, or other enzymes implicated in disease.
Structural Determination: Obtaining the high-resolution 3D structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy, in complex with a ligand.
Computational Docking and Scoring: In the absence of a co-crystal structure, computational docking simulations would be used to predict the binding mode of 1-methoxy-3-methylisoquinoline within the active site of the target. The methoxy (B1213986) group at C-1 and the methyl group at C-3 would be analyzed for their potential interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues. smolecule.com
Iterative Design and Synthesis: Based on the structural insights, new analogs of 1-methoxy-3-methylisoquinoline would be designed to optimize these interactions. For instance, modifications to the methyl group or the introduction of other functional groups on the isoquinoline core could be explored to improve binding affinity and selectivity. walisongo.ac.id
A key example of SBDD with isoquinolines is the development of inhibitors for Protein Kinase B (PKB/Akt), where isoquinoline-5-sulfonamide (B1244767) derivatives were designed and optimized based on co-crystal structures. smolecule.com This approach allowed for a detailed understanding of the binding modes and led to the development of potent and selective inhibitors.
Ligand-Based Drug Design Approaches
When the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methods are employed. nih.gov These strategies rely on the knowledge of a set of molecules (ligands) that are known to interact with the target. The underlying principle is that molecules with similar structures are likely to have similar biological activities.
For 1-methoxy-3-methylisoquinoline, LBDD approaches could include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a set of isoquinoline derivatives with varying substituents at the 1 and 3 positions were synthesized and tested for a specific biological activity, a QSAR model could be developed. This model could then predict the activity of 1-methoxy-3-methylisoquinoline and guide the synthesis of more potent analogs by identifying key structural features that correlate with activity. nih.gov
Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. By analyzing a set of active isoquinoline alkaloids, a pharmacophore model can be generated. This model would define the essential features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement. The structure of 1-methoxy-3-methylisoquinoline could then be compared to this model to assess its potential for activity.
Scaffold Hopping and Bioisosteric Replacement: This involves replacing the central isoquinoline core with other heterocyclic systems while maintaining the key pharmacophoric features. nih.gov Conversely, the methoxy and methyl groups of 1-methoxy-3-methylisoquinoline could be replaced by bioisosteres (substituents with similar physical or chemical properties) to modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov
Emerging Methodologies in Isoquinoline Research
The field of natural product and medicinal chemistry is continually evolving, with new technologies accelerating the discovery and characterization of novel compounds and synthetic pathways.
Integration of Novel Technologies for Alkaloid Identification
The identification and structural elucidation of alkaloids, including isoquinolines, from natural sources or synthetic reactions have been significantly enhanced by modern analytical techniques.
Advanced Chromatographic and Spectrometric Methods: The combination of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the rapid identification of alkaloids in complex mixtures, such as plant extracts. grafiati.comnih.gov This technique allows for the separation of individual compounds and provides information on their molecular weight and fragmentation patterns, which aids in their structural identification. For a novel compound like 1-methoxy-3-methylisoquinoline, LC-MS/MS would be a primary tool for its detection and characterization in a sample.
Metabolomics and "Omics" Integration: The integration of metabolomics with other "omics" technologies like genomics and transcriptomics can provide a holistic understanding of alkaloid biosynthesis in plants. youtube.com By analyzing the metabolic profile of a plant that produces isoquinoline alkaloids, it may be possible to identify previously unknown derivatives, potentially including 1-methoxy-3-methylisoquinoline, and elucidate their biosynthetic pathways.
Novel Detection Techniques: Researchers are developing new, rapid, and cost-effective methods for alkaloid detection. One such innovation is the development of colorimetric testing tablets that can quickly screen for the presence of alkaloids in botanical extracts. walisongo.ac.id While not specific for individual compounds, such technologies can be valuable for initial screening in quality control and natural product discovery.
Future research on isoquinolines, and by extension 1-methoxy-3-methylisoquinoline, will likely benefit from the application of artificial intelligence and machine learning in drug discovery, the development of more sustainable and efficient synthetic methods, and the exploration of their potential in emerging technological applications. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methoxy-3-methylisoquinoline, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves cyclization of appropriate precursors (e.g., phenethylamine derivatives) or modifications of existing isoquinoline scaffolds. For example, methoxy and methyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution under controlled pH and temperature. Catalysts like Lewis acids (e.g., AlCl₃) may enhance regioselectivity. Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the target compound .
- Key Considerations : Monitor reaction progress using TLC and optimize solvent systems (e.g., dichloromethane/methanol mixtures) to resolve intermediates.
Q. How can researchers validate the structural identity of 1-methoxy-3-methylisoquinoline using spectroscopic methods?
- Methodological Answer : Combine multiple techniques:
- NMR : Analyze - and -NMR spectra for methoxy (-OCH₃, δ ~3.8 ppm) and methyl (-CH₃, δ ~2.3 ppm) groups. Aromatic protons in the isoquinoline core typically appear between δ 7.0–8.5 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ matching the molecular formula (e.g., C₁₁H₁₁NO).
- IR : Look for C-O stretching (~1250 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
- Data Cross-Validation : Compare spectral data with literature or databases (e.g., SciFinder, Reaxys) to resolve ambiguities.
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported biological activity data for 1-methoxy-3-methylisoquinoline derivatives?
- Methodological Answer :
- Dose-Response Studies : Perform assays (e.g., enzyme inhibition, cytotoxicity) across a concentration gradient (e.g., 0.1–100 µM) to establish EC₅₀ values.
- Control Experiments : Include positive/negative controls (e.g., known inhibitors, solvent-only groups) to validate assay conditions.
- Statistical Analysis : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. Replicate experiments ≥3 times to confirm reproducibility .
Q. How can computational modeling predict the reactivity of 1-methoxy-3-methylisoquinoline in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use software (e.g., Gaussian, ORCA) to model electron density maps and identify electrophilic centers. Methoxy groups are electron-donating, which may direct substitution to specific positions (e.g., para to the methoxy group).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO, ethanol) on reaction pathways. Compare activation energies of proposed intermediates .
- Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring).
Safety and Handling
Q. What are the critical safety protocols for handling 1-methoxy-3-methylisoquinoline in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Data Presentation and Publication
Q. How should researchers present spectroscopic and bioactivity data for 1-methoxy-3-methylisoquinoline in manuscripts?
- Methodological Answer :
- Tables : Include a summary table with NMR shifts, MS data, and bioassay results (see example below).
- Figures : Use color-coded structures to highlight reactive sites or SAR trends. Avoid overcrowding with excessive chemical structures .
| Technique | Key Data | Reference |
|---|---|---|
| -NMR (CDCl₃) | δ 3.82 (s, 3H, OCH₃), δ 7.45–8.10 (m, aromatic) | |
| HRMS (ESI+) | [M+H]⁺ = 178.0867 (calc. 178.0863) | |
| MIC (S. aureus) | 25 µM |
Framework for Designing Research Questions
Q. How can the PICO framework structure studies on 1-methoxy-3-methylisoquinoline’s pharmacological potential?
- Methodological Answer :
- Population : Target enzymes or cell lines (e.g., cancer cell line HepG2).
- Intervention : Compound dosage and exposure time.
- Comparison : Positive controls (e.g., doxorubicin for cytotoxicity).
- Outcome : IC₅₀ values, apoptosis markers, or gene expression profiles .
Literature and Collaboration
Q. What strategies ensure rigorous literature reviews for studying under-researched isoquinoline analogs?
- Methodological Answer :
- Keyword Searches : Use terms like "methoxy-methyl isoquinoline derivatives" or "isoquinoline SAR" in PubMed, CAS SciFinder, and Web of Science.
- Patent Mining : Explore chemical patents for synthetic methodologies or biological applications.
- Collaboration : Partner with computational chemists or pharmacologists to fill methodological gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
